

Application Notes: Immunohistochemical Analysis of Lewis Y in Paraffin-Embedded Tissues

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Introduction

The Lewis Y (LeY) antigen is a difucosylated oligosaccharide blood group antigen that is minimally expressed in normal adult tissues but is frequently overexpressed in a variety of epithelial cancers, including breast, ovarian, colon, and lung carcinomas.[1] This differential expression pattern makes Lewis Y a compelling biomarker for cancer research and a potential target for novel therapeutic strategies.[2] Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of Lewis Y in formalin-fixed, paraffin-embedded (FFPE) tissues, providing valuable insights into tumor biology and pathology. These application notes provide a detailed protocol for the immunohistochemical staining of Lewis Y in FFPE tissues using the humanized monoclonal antibody hu3S193, along with data on protocol optimization and interpretation of results.

Product Information

- Target: Lewis Y Antigen
- Antibody: hu3S193 (Humanized Monoclonal Antibody)[3]
- Specificity: Recognizes the Lewis Y carbohydrate antigen.



Application: Immunohistochemistry (Paraffin-Embedded Tissues)

Data Presentation

Optimal immunohistochemical staining requires careful optimization of various experimental parameters. The following tables summarize key variables and provide recommended starting points for the detection of Lewis Y using the hu3S193 antibody on FFPE tissues. It is highly recommended that users perform their own optimization to achieve the best results.

Table 1: Primary Antibody Dilution Optimization

Primary Antibody (hu3S193) Dilution	Staining Intensity	Background Staining	Recommendation
1:50	+++	Moderate	Potential for high background, use with caution.
1:100	+++	Low	Recommended starting dilution.
1:200	++	Low	May be optimal for tissues with high antigen expression.
1:400	+	Very Low	May result in weak or false-negative staining.

This table presents a general guideline for antibody dilution. Optimal dilution may vary depending on the tissue type and fixation method.

Table 2: Comparison of Antigen Retrieval Methods



Antigen Retrieval Buffer	рН	Method	Incubation Time (minutes)	Staining Intensity	Recommen dation
Sodium Citrate Buffer	6.0	HIER (Microwave)	15	++	Good for many antigens.
Tris-EDTA Buffer	9.0	HIER (Microwave)	15	+++	Often provides superior results for nuclear and membrane antigens.[2] [4][5]
Proteinase K	N/A	PIER	10-20 at 37°C	+	Less common, can damage tissue morphology. [6]

HIER: Heat-Induced Epitope Retrieval; PIER: Protease-Induced Epitope Retrieval. Studies suggest that for many antibodies, EDTA-based retrieval solutions at a higher pH can result in stronger staining intensity compared to citrate buffers.[2][4][5]

Experimental Protocols

This protocol describes the step-by-step procedure for immunohistochemical staining of Lewis Y in FFPE tissue sections.

I. Reagents and Materials

- $\bullet\,$ FFPE tissue sections (4-5 $\mu m)$ on charged slides
- Xylene



- Ethanol (100%, 95%, 80%, 70%)
- Deionized water
- Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 9.0)
- Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
- Hydrogen Peroxide (3%) for blocking endogenous peroxidase
- Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
- Primary Antibody: Anti-Lewis Y (hu3S193)
- Biotinylated Secondary Antibody (species-specific)
- Streptavidin-HRP (or other polymer-based detection system)
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin (for counterstaining)
- Mounting Medium

II. Staining Procedure

- Deparaffinization and Rehydration:
 - 1. Immerse slides in two changes of xylene for 5 minutes each.[7]
 - 2. Transfer slides through two changes of 100% ethanol for 3 minutes each.[8]
 - 3. Hydrate sections by sequential immersion in 95%, 80%, and 70% ethanol for 3 minutes each.[8]
 - 4. Rinse slides in deionized water for 5 minutes.[8]
- Antigen Retrieval:



- Heat-Induced Epitope Retrieval (HIER) is recommended.
- 1. Immerse slides in a container with either 10 mM Sodium Citrate Buffer (pH 6.0) or 1 mM EDTA Buffer (pH 9.0).
- 2. Heat the solution containing the slides in a microwave oven, pressure cooker, or water bath. For microwaving, bring to a boil and then maintain at a sub-boiling temperature for 15-20 minutes.[5][6]
- 3. Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[6]
- 4. Rinse slides with wash buffer.
- Blocking:
 - 1. Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.[8]
 - 2. Rinse with wash buffer.
 - 3. Apply blocking buffer (e.g., 10% normal goat serum) and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.[6]
- Primary Antibody Incubation:
 - 1. Dilute the anti-Lewis Y antibody (hu3S193) to the optimized concentration (e.g., 1:100) in antibody diluent.
 - 2. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber. [9]
- Detection:
 - Rinse slides with wash buffer (3 changes for 5 minutes each).
 - 2. Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.



- 3. Rinse with wash buffer.
- 4. Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
- 5. Rinse with wash buffer.
- Chromogenic Development:
 - 1. Prepare the DAB substrate solution according to the manufacturer's instructions.
 - 2. Incubate sections with the DAB solution until the desired brown staining intensity develops (typically 1-10 minutes). Monitor under a microscope.[7]
 - 3. Rinse slides with deionized water to stop the reaction.
- Counterstaining, Dehydration, and Mounting:
 - 1. Counterstain with hematoxylin for 1-2 minutes to stain the cell nuclei.[7]
 - 2. "Blue" the hematoxylin by rinsing in running tap water.
 - 3. Dehydrate the sections through graded alcohols (70%, 80%, 95%, 100%) and clear in xylene.[8]
 - 4. Mount the coverslip with a permanent mounting medium.

III. Interpretation of Staining Results

Lewis Y is typically localized to the cell membrane and cytoplasm of epithelial cells. Staining intensity and the percentage of positive cells should be evaluated. A semi-quantitative scoring system, such as the H-score or an immunoreactive score (IRS), can be used for a more objective assessment.[10][11][12]

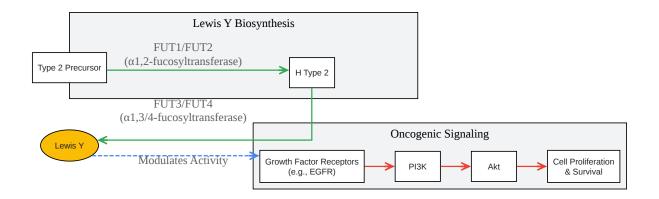
Example Scoring System:

- Intensity Score (I): 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).
- Percentage Score (P): 0 (0%), 1 (1-10%), 2 (11-50%), 3 (51-80%), 4 (>80%).



• Total Score = I x P.

Visualizations Lewis Y Biosynthesis and Signaling Pathway

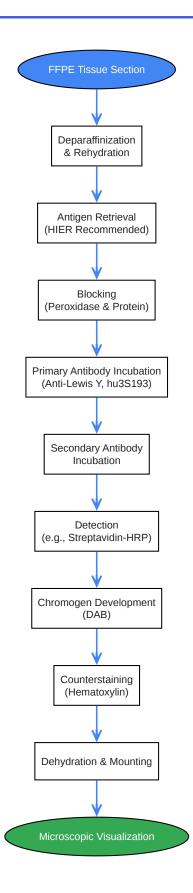


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Caption: Biosynthesis of Lewis Y and its role in modulating growth factor receptor signaling.

Immunohistochemistry Workflow for Lewis Y





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Caption: Step-by-step workflow for the immunohistochemical staining of Lewis Y.



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